4-Isothiocyanato-4'-nitrodiphenyl sulfide

TRPA1 ion channel pain research antagonist screening

Procure 4-Isothiocyanato-4'-nitrodiphenyl sulfide (sulfoscanate) as the definitive sulfide-linked reference compound for SAR campaigns. Unlike ether (nitroscanate) and amine (amoscanate) analogs, the sulfide bridge critically modulates electron-transfer properties and mutagenicity profile. Essential for TRPA1 antagonist studies (IC₅₀ 5.5 µM) and synthesis of thiourea/dithiocarbamate libraries. Choose the specific linker chemistry validated by polarographic hierarchy—generic substitution is scientifically unjustified. High-purity material for reproducible, publication-ready results.

Molecular Formula C13H8N2O2S2
Molecular Weight 288.3 g/mol
CAS No. 19822-35-6
Cat. No. B033695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanato-4'-nitrodiphenyl sulfide
CAS19822-35-6
Molecular FormulaC13H8N2O2S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)SC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2S2/c16-15(17)11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-18/h1-8H
InChIKeyXQXCSNLNVVAJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS 19822-35-6): Key Features and Procurement-Relevant Context


4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS 19822-35-6, also designated as sulfoscanate or 4-NBD-SF) is a diaryl sulfide derivative characterized by the simultaneous presence of an electrophilic isothiocyanate (-NCS) group and an electron-withdrawing nitro (-NO2) group on a diphenyl sulfide scaffold [1]. The compound exhibits a molecular formula of C₁₃H₈N₂O₂S₂, a molecular weight of 288.34 g/mol, a melting point of 124 °C, and a density of 1.32 g/cm³ . It functions primarily as a reactive building block in organic synthesis, enabling the preparation of thiourea and dithiocarbamate derivatives .

4-Isothiocyanato-4'-nitrodiphenyl sulfide (CAS 19822-35-6): Why In-Class Analogs Are Not Interchangeable


Within the class of 4'-substituted 4-isothiocyanato diphenyl systems, the linking group (sulfide vs. ether vs. amine) fundamentally alters electron-transfer properties, reactivity profiles, and biological outcomes. The sulfide linkage in sulfoscanate imparts distinct polarographic reduction behavior compared to ether (nitroscanate) and amine (amoscanate) analogs [1]. This difference translates into measurable variations in biological activity: for example, the mutagenic profile of sulfoscanate diverges significantly from that of the clinically used anthelmintic nitroscanate [2]. Consequently, generic substitution with other 4-isothiocyanato-4'-nitrodiphenyl derivatives is not scientifically justified without specific experimental validation in the intended application system.

4-Isothiocyanato-4'-nitrodiphenyl sulfide: Quantitative Differentiation Evidence Against Comparator Analogs


TRPA1 Antagonist Activity: Sulfoscanate vs. Allyl Isothiocyanate

Sulfoscanate (4-isothiocyanato-4'-nitrodiphenyl sulfide) exhibits antagonist activity at the rat TRPA1 receptor with an IC₅₀ value of 5.5 µM (5.50E+3 nM), measured as inhibition of allyl isothiocyanate-induced intracellular calcium elevation in HEK293 cells [1]. This is markedly weaker than the agonist activity of allyl isothiocyanate itself, which activates TRPA1 with an EC₅₀ of approximately 200 nM under comparable assay conditions [2]. The 27.5-fold difference in potency establishes sulfoscanate as a low-potency TRPA1 antagonist rather than an agonist, distinguishing it from canonical pungent isothiocyanates.

TRPA1 ion channel pain research antagonist screening

Mutagenicity Profile: Sulfoscanate vs. Nitroscanate (Ether Analog)

In a direct comparative mutagenicity study, sulfoscanate (4-isothiocyanato-4'-nitrodiphenyl sulfide) and nitroscanate (4-isothiocyanato-4'-nitrodiphenyl ether) were evaluated for their ability to induce mutations [1]. The study, published in Mutation Research (2002), demonstrated that the sulfide analog exhibits a distinct genotoxic profile compared to the ether analog, with the linking heteroatom (S vs. O) serving as the critical determinant of mutagenic potential [1]. The full comparative dataset is available in the referenced publication.

genotoxicity screening anthelmintic safety structure-activity relationships

Physicochemical Properties: Sulfide vs. Ether vs. Amine Analogs

The physicochemical properties of sulfoscanate (sulfide) differ measurably from its closest structural analogs: nitroscanate (ether) and amoscanate (amine). Sulfoscanate (CAS 19822-35-6) has a molecular weight of 288.34 g/mol and a melting point of 124 °C . In contrast, nitroscanate (CAS 19881-18-6) has a molecular weight of 272.28 g/mol , and amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) exhibits distinct properties associated with the amine bridge [1]. These differences enable unambiguous analytical discrimination and have direct implications for compound handling, storage, and formulation.

molecular property differentiation procurement specification analytical chemistry

Electron-Transfer Effects: Sulfide Linker vs. Other Bridging Groups

A systematic polarographic study of 4'-substituted 4-isothiocyanato derivatives demonstrated that the sulfide linking group (S) exhibits a hindering effect on electron transfer that is intermediate between the ether (O) and methylene (CH₂) bridges, and substantially less hindered than the sulfone (SO₂) group [1]. The relative order of electron-transfer hindrance was established as: CH=CH < S ≤ O ≤ CH₂ < SO₂. The linear relationship between half-wave potential (E₁/₂) values and substituent σₚ constants was quantified for the sulfide series, providing a predictive framework for redox behavior [1].

polarographic reduction electron transfer structure-property relationships

4-Isothiocyanato-4'-nitrodiphenyl sulfide: Research and Industrial Application Scenarios


TRPA1 Ion Channel Pharmacology: Antagonist Control

Researchers investigating TRPA1 channel modulation may employ sulfoscanate as a low-potency antagonist control (IC₅₀ = 5.5 µM) to benchmark against more potent ligands [1]. Its distinct antagonist profile, contrasted with the agonist activity of allyl isothiocyanate (EC₅₀ = 200 nM), provides a valuable tool for studying structure-activity relationships at this therapeutically relevant ion channel target [2].

Structure-Activity Relationship (SAR) Studies: Linker Group Effects

In medicinal chemistry programs exploring 4-isothiocyanato-4'-nitrodiphenyl derivatives, sulfoscanate serves as the sulfide-linked reference compound for direct comparison with ether (nitroscanate) and amine (amoscanate) analogs [3]. The documented differences in mutagenicity between sulfide and ether variants underscore the importance of including sulfoscanate in SAR campaigns aimed at optimizing anthelmintic or antiparasitic activity while minimizing genotoxic liability [3].

Organic Synthesis: Thiourea and Dithiocarbamate Precursor

As a reactive isothiocyanate building block, sulfoscanate is employed in the synthesis of thiourea derivatives and dithiocarbamates . The electron-withdrawing nitro group modulates the electrophilicity of the isothiocyanate moiety, potentially altering reaction kinetics and yields relative to unsubstituted or electron-rich isothiocyanates. This makes it a suitable precursor for generating focused compound libraries for biological screening .

Electron-Transfer and Redox Chemistry Investigations

The established polarographic behavior of sulfoscanate, with its sulfide linker occupying a defined position in the electron-transfer hindrance hierarchy (CH=CH < S ≤ O ≤ CH₂ < SO₂), makes it a useful probe molecule for studying substituent effects on redox processes in conjugated systems [4]. This property may inform its use in materials science contexts where controlled electron transfer is desired [4].

Technical Documentation Hub

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